Diproqualone
Overview
Description
Diproqualone is a quinazolinone class compound that was developed in the late 1950s by a team at Nogentaise de Produits Chimique. It is an analogue of methaqualone and is primarily used for its sedative, anxiolytic, antihistamine, and analgesic properties . This compound is mainly marketed in France and some other European countries. It is used to treat inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely, for treating insomnia, anxiety, and neuralgia .
Preparation Methods
The synthesis of diproqualone involves the formation of the quinazolinone core structure. One common synthetic route includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4-quinazolinone. This intermediate is then reacted with 2,3-dihydroxypropylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diproqualone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield various analogues with different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Major products formed from these reactions include various quinazolinone derivatives with potential therapeutic applications.
Scientific Research Applications
Diproqualone has been extensively studied for its pharmacological properties. Its applications include:
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Studied for its effects on the central nervous system, particularly its sedative and anxiolytic properties.
Medicine: Used to treat inflammatory pain, insomnia, anxiety, and neuralgia.
Industry: Utilized in the formulation of combination drugs for treating pain and inflammation.
Mechanism of Action
Diproqualone exerts its effects through multiple mechanisms:
GABAergic Activity: Acts as an agonist at the β subtype of the GABA a receptor, enhancing inhibitory neurotransmission and producing sedative and anxiolytic effects.
Histamine Receptor Antagonism: Antagonizes all histamine receptors, contributing to its antihistamine properties.
Cyclooxygenase-1 Inhibition: Inhibits the cyclooxygenase-1 enzyme, reducing inflammation and pain.
Sigma Receptor Agonism: Possibly acts as an agonist at both the sigma-1 and sigma-2 receptors, though the clinical relevance of these actions is not fully understood.
Comparison with Similar Compounds
Diproqualone is unique among its analogues due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:
Methaqualone: Known for its sedative and hypnotic effects but lacks the anti-inflammatory properties of this compound.
Afloqualone: Primarily used as a muscle relaxant.
Etaqualone: Similar sedative properties but less commonly used.
Methylmethaqualone: A more potent analogue with higher risk of abuse.
Mecloqualone: Used for its sedative and hypnotic effects.
Mebroqualone: Similar to methaqualone but with additional muscle relaxant properties.
Cloroqualone: Known for its sedative and anxiolytic effects.
This compound stands out due to its broader therapeutic applications, particularly its anti-inflammatory and analgesic effects, which are not as prominent in other analogues.
Properties
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGLQWGMESPVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865821 | |
Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36518-02-2, 46800-89-9 | |
Record name | Diproqualone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diproqualone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diproqualone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diproqualone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIPROQUALONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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